molecular formula C22H21NO3 B11158976 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11158976
M. Wt: 347.4 g/mol
InChI Key: JUJZAJOOKRHRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a member of the oxazine class of compounds and has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H29NO2\text{C}_{24}\text{H}_{29}\text{N}\text{O}_{2}

This structure features a complex arrangement that contributes to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Research on related benzazepines shows that certain derivatives can induce apoptosis in human promyelotic leukemia HL-60 cells. The structure-activity relationship (SAR) indicates that modifications in the benzazepine framework can enhance cytotoxicity significantly .

Neuroprotective Effects

Compounds with similar structural motifs have been researched for their neuroprotective capabilities. The following mechanisms have been observed:

  • Radical Scavenging : Certain analogs demonstrated the ability to scavenge free radicals effectively. This is crucial for protecting neuronal cells from oxidative stress-related damage .
  • Inhibition of Neurotoxicity : Some studies suggest that these compounds may inhibit neurotoxic pathways linked to neurodegenerative diseases.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds in this class have shown activity against various bacterial strains and fungi:

  • Mechanism of Action : The interactions with microbial cell membranes and inhibition of vital enzymatic pathways are hypothesized mechanisms through which these compounds exert their effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of such compounds. Key observations include:

Structural FeatureEffect on Activity
Presence of benzyl groupEnhances lipophilicity and cellular uptake
Substituents on oxazine ringModulate receptor binding affinity
Hydroxyl groupsInfluence antioxidant properties

Case Studies

  • Cytotoxicity in Cancer Models : A study demonstrated that a related compound showed cytotoxic effects comparable to established chemotherapeutics when tested against breast cancer cell lines .
  • Neuroprotective Studies : In vitro assays indicated that certain derivatives could protect against glutamate-induced toxicity in neuronal cultures .

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

3-benzyl-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H21NO3/c24-22-18-9-5-4-8-16(18)17-10-11-20-19(21(17)26-22)13-23(14-25-20)12-15-6-2-1-3-7-15/h1-3,6-7,10-11H,4-5,8-9,12-14H2

InChI Key

JUJZAJOOKRHRSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=C5)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.